Acetic acid;3-methylnaphthalene-1,2-diol
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Overview
Description
Acetic acid;3-methylnaphthalene-1,2-diol is an organic compound that combines the properties of acetic acid and 3-methylnaphthalene-1,2-diol. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a diol group attached to a naphthalene ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;3-methylnaphthalene-1,2-diol typically involves the hydroxylation of 3-methylnaphthalene followed by the introduction of the acetic acid group. One common method is the dihydroxylation of 3-methylnaphthalene using osmium tetroxide, which results in the formation of the diol. The subsequent introduction of the acetic acid group can be achieved through esterification or other suitable reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial methods may also include purification steps to ensure the compound’s quality and purity.
Types of Reactions:
Oxidation: The diol group in this compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Acetic acid;3-methylnaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methylnaphthalene-1,2-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The acetic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
3-methylnaphthalene-1,2-diol: Lacks the acetic acid group but shares the diol functionality.
Acetic acid;1,2-dihydroxynaphthalene: Similar structure but without the methyl group on the naphthalene ring.
Uniqueness: Acetic acid;3-methylnaphthalene-1,2-diol is unique due to the presence of both the acetic acid and diol groups on a methyl-substituted naphthalene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable in various applications.
Properties
CAS No. |
61978-17-4 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;3-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12;1-2(3)4/h2-6,12-13H,1H3;1H3,(H,3,4) |
InChI Key |
WZPQPVAUIGAAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1O)O.CC(=O)O |
Origin of Product |
United States |
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